Proteolytic Stability: D-Configuration Confers Complete Resistance to Mammalian Proteases
Mammalian proteases, including trypsin, chymotrypsin, and peptidases, exhibit strict stereospecificity for L-amino acid substrates. The all-D configuration of D-Tyrosyl-D-proline renders the peptide bond entirely resistant to enzymatic cleavage, in contrast to L-Tyrosyl-L-proline which is rapidly degraded [1]. While direct quantitative half-life comparison data for this specific dipeptide are not available in the public literature, the stereochemical principle is universally established and forms the basis for using D-amino acid peptides as protease-resistant tools [2]. This property is a class-level inference based on the well-characterized stereospecificity of proteolytic enzymes.
| Evidence Dimension | Proteolytic susceptibility (qualitative) |
|---|---|
| Target Compound Data | Resistant to mammalian proteases (all-D configuration) |
| Comparator Or Baseline | L-Tyrosyl-L-proline: Susceptible to proteolytic degradation |
| Quantified Difference | Qualitative binary difference (resistant vs. susceptible); quantitative half-life ratio not available in public literature |
| Conditions | In vitro / in vivo mammalian proteolytic environments |
Why This Matters
Procurement of D-Tyrosyl-D-proline over L,L-dipeptide is essential for experiments where peptide integrity must be maintained in protease-containing biological systems.
- [1] ChEBI. Tyrosyl-Proline (CHEBI:179595). Chemical Entities of Biological Interest, EMBL-EBI. View Source
- [2] Feng Z, Xu B. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Biomol Concepts. 2016;7(3):179-187. View Source
